molecular formula C20H24N2O2S B5639537 1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-4-(2-thienylmethyl)piperazine

1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-4-(2-thienylmethyl)piperazine

Cat. No. B5639537
M. Wt: 356.5 g/mol
InChI Key: VDUUAJASKVABFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although no direct synthesis for the specific compound was found, studies on similar compounds provide insights into potential methods. Compounds with the benzoxepin and piperazine moieties are typically synthesized via multi-step reactions involving condensation, oxidation, and cyclization processes. These methods involve starting from simpler precursors such as alcohols, halides, or amines and proceeding through a series of chemical transformations to build the complex structures.

Molecular Structure Analysis

While the exact molecular structure analysis of the specific compound is not available, related compounds often involve detailed NMR, MS, and elemental analysis for characterization. The benzoxepin and piperazine units contribute to the molecule's three-dimensional conformation and chemical properties, influencing their interaction with biological targets.

Chemical Reactions and Properties

Chemical properties of related compounds typically include their reactivity towards nucleophiles, electrophiles, and various reagents used in organic synthesis. The reactivity is influenced by the presence of the benzoxepin and piperazine moieties, which can undergo various reactions such as alkylation, acylation, and substitutions depending on the surrounding functional groups.

Physical Properties Analysis

The physical properties such as solubility, melting point, and boiling point would depend on the compound's molecular structure. Typically, compounds like these exhibit moderate solubility in organic solvents and variable solubility in water, influenced by the presence of polar and non-polar regions within the molecule.

Chemical Properties Analysis

Chemical properties would include acidity, basicity, and reactivity patterns. The piperazine moiety is known for its basicity due to the presence of nitrogen atoms, while the benzoxepin ring could affect the compound’s overall reactivity and stability. The chemical behavior in biological systems can be predicted by understanding these intrinsic chemical properties.

References (Sources)

Here are references related to similar compounds and potential methodologies that might be relevant to the compound :

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-4-yl-[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-20(17-7-12-24-19-6-2-1-4-16(19)14-17)22-10-8-21(9-11-22)15-18-5-3-13-25-18/h1-6,13,17H,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUUAJASKVABFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1C(=O)N3CCN(CC3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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